molecular formula C9H8ClNO4 B1281701 Ethyl 2-chloro-3-nitrobenzoate CAS No. 3979-45-1

Ethyl 2-chloro-3-nitrobenzoate

Cat. No. B1281701
CAS RN: 3979-45-1
M. Wt: 229.62 g/mol
InChI Key: RFKXQGCBYQQWNX-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-nitrobenzoate is a chemical compound that is part of a broader class of nitrobenzoates, which are known for their diverse applications in pharmaceuticals and materials science. While the specific compound Ethyl 2-chloro-3-nitrobenzoate is not directly mentioned in the provided papers, related compounds with similar functional groups have been studied extensively. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related compounds, which can be extrapolated to Ethyl 2-chloro-3-nitrobenzoate.

Synthesis Analysis

The synthesis of related compounds, such as 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate and 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, involves the reaction of 4-chlorophenacyl bromide with nitrobenzoic acid derivatives using potassium or sodium carbonate in DMF medium at room temperature . This method could potentially be adapted for the synthesis of Ethyl 2-chloro-3-nitrobenzoate by using ethyl chlorohydrin and the appropriate nitrobenzoic acid derivative.

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using IR and single-crystal X-ray diffraction studies . The vibrational wavenumbers are computed using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, which help in assigning the potential energy distribution . The geometrical parameters obtained from XRD studies are in agreement with the calculated values, indicating the reliability of the computational methods . These techniques could be applied to Ethyl 2-chloro-3-nitrobenzoate to determine its molecular structure.

Chemical Reactions Analysis

The reactivity of nitrobenzoates can be influenced by the presence of substituents on the benzene ring. For instance, the reaction of ethylene chlorohydrin with 2-amino-6-nitrobenzothiazoles has been studied, providing insights into the alkylation reactions of these compounds . Similarly, the reaction of ethyl 4-hydroxybenzoate with 1,2-dichloro-4-nitrobenzene has been explored . These studies suggest that Ethyl 2-chloro-3-nitrobenzoate may also undergo various chemical reactions, which could be investigated to understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoates are influenced by their molecular structure. For example, the presence of halogen bonds in addition to hydrogen bonds has been shown to play a vital role in the crystal stabilization of molecular salts/cocrystals of 2-chloro-4-nitrobenzoic acid . The crystal structure of methyl 2,6-dihydroxy-3-nitrobenzoate is stabilized by intra- and intermolecular hydrogen bonds, demonstrating the importance of these interactions . These findings suggest that Ethyl 2-chloro-3-nitrobenzoate may also exhibit specific physical and chemical properties due to its functional groups and molecular interactions.

Scientific Research Applications

Photonics and Optical Applications

  • Nonlinear Optical Properties : Ethyl 2-chloro-3-nitrobenzoate derivatives have been studied for their third-order nonlinear optical properties. These properties are crucial for applications in photonics and optoelectronics. One study investigated derivatives doped into poly (methyl methacrylate) and found significant nonlinear absorption due to reverse saturable absorption, suggesting promising use in photonic devices (Nair et al., 2022).

Electrochemistry

  • Voltammetric Studies : Research has been conducted on the electrochemical behavior of ethyl- m -nitrobenzoate, a prototype of ethyl 2-chloro-3-nitrobenzoate, in mixed media. This study is vital for understanding the coupled chemical reactions of generated nitro radical anions, which can be significant in various electrochemical applications (Carbajo et al., 2000).

Synthesis and Chemical Reactions

  • Intermediate in Synthesis : Ethyl 2-chloro-3-nitrobenzoate and its derivatives have been used as intermediates in the synthesis of various compounds. For example, one study discussed the use of methyl 2-chloro-5-(ethoxycarbonylamino) benzoate, obtained from methyl 2-chloro-5-nitrobenzoate, in the synthesis of Butafenacil (Liu Ai-ju, 2015).
  • Functionalization and Structural Modification : Ethyl 2-chloro-3-nitrobenzoate derivatives have been used in the synthesis of various substituted compounds. For instance, the functionalization of 6-Nitrobenzo[1,3]dioxole with carbonyl compounds via specific methodologies demonstrates its versatility in chemical synthesis (Amiri-Attou et al., 2005).

Safety And Hazards

Ethyl 2-chloro-3-nitrobenzoate should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust formation and inhalation of mist, gas, or vapors should also be avoided. Suitable protective clothing and chemical impermeable gloves should be worn .

properties

IUPAC Name

ethyl 2-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKXQGCBYQQWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-3-nitrobenzoate

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-3-nitrobenzoic acid (0.85 g, 4.22 mmol) in anhydrous EtOH (50 mL) was bubbled with dry hydrogen chloride for 2 h at room temperature and the mixture was then stirred at room temperate overnight. After evaporation of solvent, water (100 mL) was added and the precipitates were collected by filtration and dried to give 2-chloro-3-nitro-benzoic acid ethyl ester.
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Kenner, E Witham - Journal of the Chemical Society, Transactions, 1921 - pubs.rsc.org
… to oxidise the hydrazobenzene derivative of that series was apparently due to steric cau ~ e ~ , since it was found that the corresponding derivative from ethyl 2-chloro3-nitrobenzoate …
Number of citations: 5 pubs.rsc.org
NE Sbarbati - The Journal of Organic Chemistry, 1965 - ACS Publications
… Ethyl-2-chloro-3-nitrobenzoate was … reactive compounds, 2,6dinitrochlorobenzene (a = 4 X 10'* ) and ethyl 2chloro-3-nitrobenzoate (o = 10-2 M). The initial concentration of piperidine, b…
Number of citations: 13 pubs.acs.org
S Archer, R Rej - Journal of Medicinal Chemistry, 1982 - ACS Publications
… To a solution of 1.5 g of Na in 210 mL of absolute EtOH there was added 14.7 g of ethyl 2-chloro-3-nitrobenzoate and 10.2 g of 5-chloro-2-methylthiophenol. The mixture was stirred …
Number of citations: 9 pubs.acs.org

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